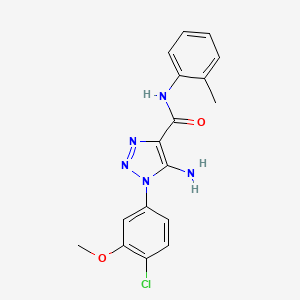

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Triazole derivatives, including compounds similar to "5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," are typically synthesized through multi-step chemical reactions. A common method involves the cycloaddition of azides and alkynes, often catalyzed by metals such as ruthenium, to form the triazole ring. Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to yield a protected version of triazole amino acids, demonstrating the versatility of this approach for synthesizing triazole-based scaffolds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

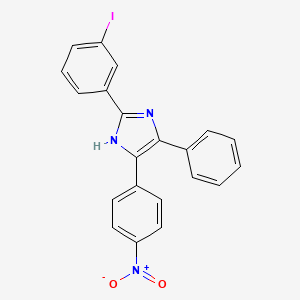

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can exhibit various substitutions that significantly influence the compound's properties. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structures. Sahin et al. (2011) used these methods to study the structure of a 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4- triazole, revealing the dihedral angles and hydrogen bonding patterns that contribute to the compound's stability (Șahin, Kantar, Bekircan, Şaşmaz, & Buyukgungor, 2011).

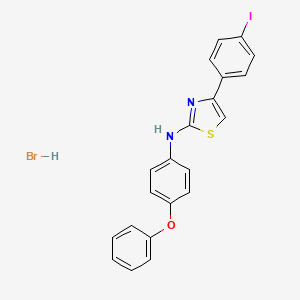

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, which allow for further functionalization of the triazole ring. These reactions are crucial for modifying the chemical properties of triazole compounds to suit specific applications. For example, the synthesis and antimicrobial activity study of triazole derivatives by Bektaş et al. (2010) highlight the potential for creating compounds with significant biological activities through strategic chemical modifications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

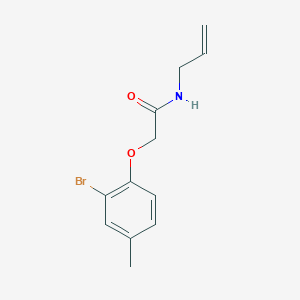

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the triazole ring. Studies on crystal structure and Hirshfeld surface analysis, like the one conducted by Pokhodylo et al. (2020), provide insights into the intermolecular interactions that dictate the compound's physical properties, including its stability and crystallinity (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Propriétés

IUPAC Name |

5-amino-1-(4-chloro-3-methoxyphenyl)-N-(2-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-10-5-3-4-6-13(10)20-17(24)15-16(19)23(22-21-15)11-7-8-12(18)14(9-11)25-2/h3-9H,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCLZANOLNVZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)

![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)

![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)

![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)

![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)

![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)